N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride
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Overview
Description
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes an indene moiety, a pyrrolo[1,2-a]pyrimidine core, and a carboxamide group
Preparation Methods
The synthesis of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the correct formation of the pyrrolo[1,2-a]pyrimidine ring. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction might yield alcohols or amines .
Scientific Research Applications
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer. Industrially, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For instance, it may inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride stands out due to its unique structural features and versatile applications. Similar compounds include various pyrrolo[1,2-a]pyrimidine derivatives and indene-based molecules.
Properties
Molecular Formula |
C19H22Cl2N4O |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H20N4O.2ClH/c1-11-9-12(2)23-8-7-15(18(23)21-11)19(24)22-16-10-13-5-3-4-6-14(13)17(16)20;;/h3-9,16-17H,10,20H2,1-2H3,(H,22,24);2*1H/t16-,17-;;/m1../s1 |
InChI Key |
HYLRKNDHDGPCFS-QAPNYFPESA-N |
Isomeric SMILES |
CC1=CC(=NC2=C(C=CN12)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N)C.Cl.Cl |
Canonical SMILES |
CC1=CC(=NC2=C(C=CN12)C(=O)NC3CC4=CC=CC=C4C3N)C.Cl.Cl |
Origin of Product |
United States |
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